(5E)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
(5E)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazolidinone ring, and a chlorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 3-chlorobenzaldehyde with 2-furylmethylidene-3-phenyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(5E)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-{[5-(3-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- (5E)-5-{[5-(3-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (5E)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, enhances its potential as an antimicrobial and anticancer agent compared to its analogs with different substituents.
Properties
IUPAC Name |
(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO2S2/c21-14-6-4-5-13(11-14)17-10-9-16(24-17)12-18-19(23)22(20(25)26-18)15-7-2-1-3-8-15/h1-12H/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGFLHZMDBUJBM-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)Cl)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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